![molecular formula C21H18BrN5O3 B2375829 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide CAS No. 1029775-52-7](/img/structure/B2375829.png)
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide
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Description
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide, also known as MPOB, is a chemical compound that has gained interest in scientific research due to its potential pharmacological applications. MPOB belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities.
Scientific Research Applications
Antileishmanial and Antimalarial Activities
The compound 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide has been studied for its potential antileishmanial and antimalarial activities . Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects. In particular, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . These compounds were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Antibacterial Activity
This compound has also been evaluated for its antibacterial activity . The study suggested that the growth of the tested organism was inhibited by most of the compounds . This indicates that these compounds could potentially be used in the development of new antibacterial agents.
Enzyme Inhibitory Activity
Another application of this compound is in enzyme inhibitory activity. The compound was evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU), where it was found to be a potent anti-urease inhibitor .
properties
IUPAC Name |
2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O3/c1-25-12-17-19(24-25)20(29)27(11-14-5-3-2-4-6-14)21(30)26(17)13-18(28)23-16-9-7-15(22)8-10-16/h2-10,12H,11,13H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTPEECVEQKCJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide |
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